molecular formula C8H9BrN2O B2452933 N-(6-Bromo-4-methylpyridin-2-YL)acetamide CAS No. 263894-96-8

N-(6-Bromo-4-methylpyridin-2-YL)acetamide

Cat. No.: B2452933
CAS No.: 263894-96-8
M. Wt: 229.077
InChI Key: LYQRPJZATVZTQF-UHFFFAOYSA-N
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Description

N-(6-Bromo-4-methylpyridin-2-yl)acetamide: is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-4-methylpyridin-2-yl)acetamide can be achieved through various methods. One common approach involves the peracetylation of a mixture containing N-(6-bromo-4-methyl-pyridin-2-yl)-acetamide and 2-amino-6-bromo-4-methyl-pyridine. This reaction is typically carried out using pyridine, acetic anhydride, and N,N-dimethylaminopyridine .

Industrial Production Methods

Industrial production methods for this compound often involve palladium-catalyzed Suzuki cross-coupling reactions . This method allows for the efficient synthesis of pyridine derivatives in moderate to good yields .

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-4-methylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions are typically novel pyridine derivatives , which have various applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of N-(6-Bromo-4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric modulator, influencing the activity of enzymes or receptors by binding to sites other than the active site . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(6-Bromo-4-methylpyridin-2-yl)acetamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(6-bromo-4-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-3-7(9)11-8(4-5)10-6(2)12/h3-4H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQRPJZATVZTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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